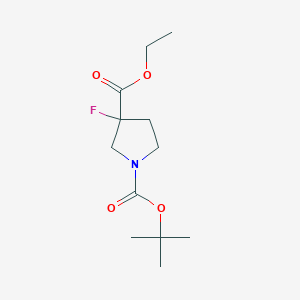
Ethyl 1-boc-3-fluoropyrrolidine-3-carboxylate
説明
Ethyl 1-boc-3-fluoropyrrolidine-3-carboxylate is a useful research compound. Its molecular formula is C12H20FNO4 and its molecular weight is 261.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 1-Boc-3-fluoropyrrolidine-3-carboxylate is a fluorinated pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological applications. This article provides a comprehensive overview of its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
This compound is characterized by a pyrrolidine ring with a fluorine atom at the 3-position and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is , with a molar mass of approximately 219.25 g/mol. The presence of the Boc group enhances the compound's stability and reactivity, making it suitable for various synthetic applications in organic chemistry and pharmacology .
Synthesis Methods
Several synthetic routes have been developed to produce this compound. A common method involves the bromofluorination of an azido precursor followed by reduction and Boc protection. This approach allows for efficient synthesis while maintaining high yields .
The biological activity of this compound is primarily linked to its role as a building block in the synthesis of various bioactive compounds, particularly those targeting enzymes such as dipeptidyl peptidase IV (DPP-4). DPP-4 inhibitors are significant in the treatment of type 2 diabetes, as they enhance insulin secretion and lower blood glucose levels by prolonging the action of incretin hormones .
Case Studies and Research Findings
- DPP-4 Inhibition : Research has demonstrated that compounds derived from this compound exhibit inhibitory activity against DPP-4, contributing to their potential as antidiabetic agents. A study highlighted the structure-activity relationship (SAR) of various DPP-4 inhibitors, indicating that modifications at the pyrrolidine ring can enhance binding affinity and potency .
- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may possess anticancer properties by targeting specific pathways involved in tumor growth. For instance, certain modifications have shown promise in inhibiting cancer cell proliferation in vitro, although further research is necessary to establish clinical relevance .
- Pharmacokinetics : The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, which are crucial for its effectiveness as a therapeutic agent. Studies assessing its bioavailability and metabolic stability are ongoing to optimize its application in drug development .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Tert-butyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate | Hydroxymethyl derivative | Contains a hydroxymethyl group |
| Ethyl 3-fluoropyrrolidine-3-carboxylate | Fluorinated pyrrolidine | Lacks the Boc protection |
| Tert-butoxycarbonyl 4-fluoropyrrolidine | Structural isomer | Different position of fluorine on the pyrrolidine ring |
This table illustrates how this compound compares structurally with related compounds, highlighting its unique features that contribute to its biological activity.
特性
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 3-fluoropyrrolidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20FNO4/c1-5-17-9(15)12(13)6-7-14(8-12)10(16)18-11(2,3)4/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAXXNFEMNYXCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(C1)C(=O)OC(C)(C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















